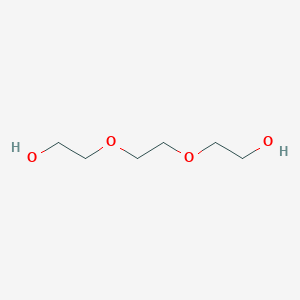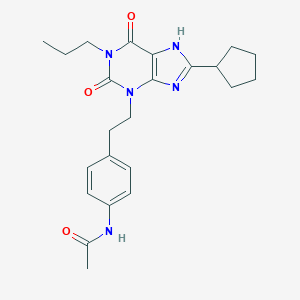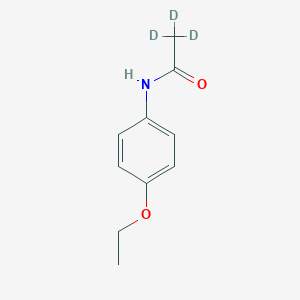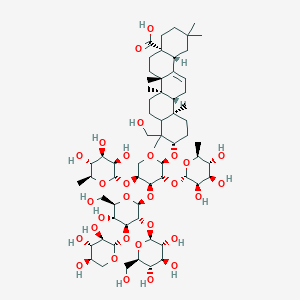
Admaadda-MS-M-LR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Admaadda-MS-M-LR is a peptide compound that is extensively used in scientific research. It is a synthetic version of the naturally occurring peptide, microcystin-LR, which is produced by cyanobacteria. Admaadda-MS-M-LR is a potent inhibitor of protein phosphatase 1 and 2A, which are essential enzymes involved in the regulation of cellular processes.
Wissenschaftliche Forschungsanwendungen
ADMA in Cardiovascular Risk Assessment
NG,NG-Dimethyl-L-arginine (asymmetric dimethylarginine, ADMA) is identified as a cardiovascular risk factor. ADMA exists in blood as a free acid and as a constituent of proteins not yet identified. A protocol for the GC-MS quantification of ADMA released from serum proteins is critical for assessing cardiovascular risks. Elevated levels of ADMA are associated with cardiovascular and renal diseases, and measuring ADMA in serum can be indicative of these health risks (Bollenbach, Hanff, & Tsikas, 2018).
ADMA in Metabolic Syndrome Research
Research on metabolic syndrome (MS) shows that ADMA levels are increased in patients with MS. This syndrome, characterized by hypertension, insulin resistance, dyslipidemia, and obesity, correlates with endothelial dysfunction, where impaired nitric oxide (NO) bioavailability is a key factor. ADMA, an inhibitor of nitric oxide synthase (NOS), has been linked to cardiovascular diseases. Studies indicate a relationship between ADMA levels and MS, suggesting a potential biomarker for this condition (Palomo et al., 2011).
ADMA in Nutritional Trials
The Central European Diet (CED) and the Mediterranean Diet (MED) have been compared in terms of their effects on atherosclerosis prevention in obese women with a risk of metabolic syndrome. Concentrations of asymmetrical dimethylarginine (ADMA) were measured before and after nutritional intervention. The findings suggest that dietary changes can influence ADMA levels, potentially impacting cardiovascular health (Duś-Żuchowska et al., 2018).
ADMA in Clinical Trials for Multiple Sclerosis
In a study of multiple sclerosis (MS) patients, the effects of alpha-lipoic acid on asymmetric dimethylarginine (ADMA) levels and disability were examined. This randomized clinical trial investigated whether this potent antioxidant could decrease plasma ADMA levels and improve the Expanded Disability Status Scale (EDSS) in MS patients. Results showed a decrease in plasma ADMA levels in the intervention group, indicating a potential therapeutic role of alpha-lipoic acid in MS (Khalili et al., 2017).
ADMA in Alzheimer's Disease Research
Liquid chromatography-mass spectrometry (LC-MS) techniques have been applied to Alzheimer's disease (AD) research, including the study of ADMA. ADMA, as an endogenous inhibitor of nitric oxide synthase, may have implications in AD pathology, and LC-MS methods have been instrumental in exploring this area (Tian et al., 2013).
Eigenschaften
CAS-Nummer |
141634-77-7 |
|---|---|
Produktname |
Admaadda-MS-M-LR |
Molekularformel |
C50H76N10O14 |
Molekulargewicht |
1041.2 g/mol |
IUPAC-Name |
(2S,5R,8S,11R,12S,15S,18S,19S,22R)-18-[(1E,3E,5S,6S)-6-acetyloxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-15-[3-(diaminomethylideneamino)propyl]-2-(hydroxymethyl)-1,5,12,19-tetramethyl-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
InChI |
InChI=1S/C50H76N10O14/c1-26(2)22-37-46(68)59-41(49(72)73)30(6)43(65)56-35(16-13-21-53-50(51)52)45(67)55-34(18-17-27(3)23-28(4)39(74-32(8)62)24-33-14-11-10-12-15-33)29(5)42(64)57-36(48(70)71)19-20-40(63)60(9)38(25-61)47(69)54-31(7)44(66)58-37/h10-12,14-15,17-18,23,26,28-31,34-39,41,61H,13,16,19-22,24-25H2,1-9H3,(H,54,69)(H,55,67)(H,56,65)(H,57,64)(H,58,66)(H,59,68)(H,70,71)(H,72,73)(H4,51,52,53)/b18-17+,27-23+/t28-,29-,30-,31+,34-,35-,36+,37-,38-,39-,41+/m0/s1 |
InChI-Schlüssel |
FGMNKDLRQCTWIB-BYOYILFWSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)CO)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC(=O)C)/C |
SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(N(C(=O)CCC(NC1=O)C(=O)O)C)CO)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC(=O)C)C |
Kanonische SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(N(C(=O)CCC(NC1=O)C(=O)O)C)CO)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC(=O)C)C |
Synonyme |
(ADMAAdda(5)-MSer(7))microsystin-LR ADMAAdda-MS-M-LR |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




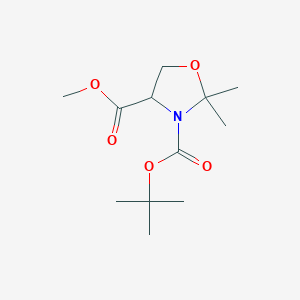
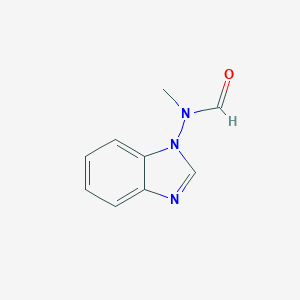
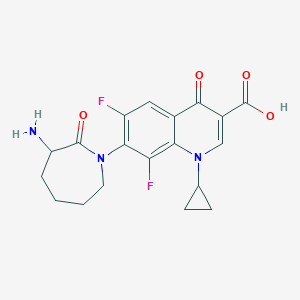
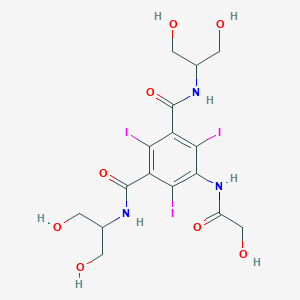
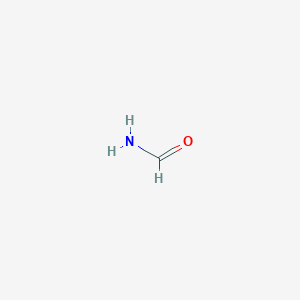
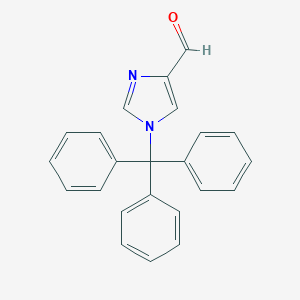
![2-[Bis(pyridin-2-ylmethyl)amino]ethanol](/img/structure/B127410.png)
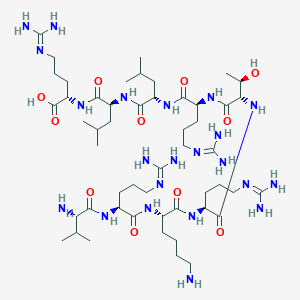
![[(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl hydrogen phosphate](/img/structure/B127414.png)
